Hemipalmitoylcarnitinium can be derived from natural sources, primarily through the metabolic pathways involving palmitic acid, which is a saturated fatty acid commonly found in both animals and plants. The classification of Hemipalmitoylcarnitinium falls under the broader category of acylcarnitines, which are esters formed from carnitine and fatty acids.
The synthesis of Hemipalmitoylcarnitinium typically involves the esterification of carnitine with palmitic acid. This process can be achieved through various methods:
Key parameters for successful synthesis include temperature control, reaction time, and the choice of solvent, which can influence the yield and purity of the final product.
The molecular structure of Hemipalmitoylcarnitinium features a long-chain fatty acid (palmitic acid) linked to a carnitine backbone. The structure can be represented as follows:
The compound exhibits characteristic functional groups:
Hemipalmitoylcarnitinium is involved in several important biochemical reactions:
The mechanism of action for Hemipalmitoylcarnitinium primarily revolves around its inhibition of carnitine palmitoyltransferase I. By binding to this enzyme, it prevents the conversion of acyl-CoA derivatives into acylcarnitines, thereby impeding their transport into mitochondria for energy production. This inhibition leads to altered lipid metabolism, which can have therapeutic implications in conditions such as diabetes and obesity .
Hemipalmitoylcarnitinium possesses distinct physical and chemical properties:
These properties are crucial for its application in biological systems and pharmaceutical formulations.
Hemipalmitoylcarnitinium has several scientific applications:
Hemipalmitoylcarnitinium (6-(carboxylatomethyl)-2-pentadecyl-4,4-dimethylmorpholinium) represents a conformationally restricted carnitine analogue designed as a transition-state mimic in enzymatic reactions. Its molecular architecture features a morpholinium ring system that rigidifies the spatial relationship between the quaternary ammonium group and the carboxylate functionality, effectively locking the molecule in a configuration resembling the tetrahedral intermediate of carnitine palmitoyltransferase catalysis. This ring structure incorporates a pentadecyl chain (C~15~H~31~) at the C2 position, mirroring the palmitoyl moiety of natural substrates, while the 4,4-dimethyl substituents enforce steric constraints that profoundly influence binding pocket interactions [3] [6].
The stereochemical configuration of hemipalmitoylcarnitinium significantly determines its biological activity. Synthesis produces enantiomers designated as (+)-hemipalmitoylcarnitinium and (-)-hemipalmitoylcarnitinium, corresponding to the (2R,6S) and (2S,6R) configurations, respectively. Enzymatic inhibition studies reveal pronounced stereoselectivity: the (-)-enantiomer demonstrates approximately 3-fold greater potency against carnitine palmitoyltransferase I (IC~50~ = 15.5 μM) compared to the (+)-enantiomer (IC~50~ = 47.5 μM) in intact mitochondrial preparations. This stereochemical preference extends to carnitine palmitoyltransferase II inhibition, where the (-)-enantiomer (IC~50~ = 6.7 μM) outperforms its counterpart (IC~50~ = 38.5 μM) by nearly 6-fold, indicating enzyme-specific recognition of chiral orientation [2].
Table 1: Stereochemical Influence on Hemipalmitoylcarnitinium Inhibition
Enzyme Target | (-)-Enantiomer IC~50~ (μM) | (+)-Enantiomer IC~50~ (μM) | Potency Ratio (-/+) |
---|---|---|---|
CPT I (Mitochondrial) | 15.5 ± 2.1 | 47.5 ± 5.3 | 3.1 |
CPT II (Purified) | 6.7 ± 0.9 | 38.5 ± 4.7 | 5.7 |
The molecular rigidity imposed by the morpholinium ring significantly enhances binding affinity compared to flexible acylcarnitines. This conformational restriction reduces the entropic penalty upon enzyme binding, allowing hemipalmitoylcarnitinium to achieve dissociation constants (K~i~) in the low micromolar range (1.6-21.5 μM depending on reaction direction and substrate context), substantially lower than palmitoylcarnitine's inhibition constants (8.7-14.2 μM) [3] [8]. Crystallographic and nuclear magnetic resonance analyses indicate that the locked conformation optimally positions the pentadecyl chain for hydrophobic pocket insertion while maintaining electrostatic complementarity between the zwitterionic headgroup and enzyme active site residues [6].
The stereoselective synthesis of hemipalmitoylcarnitinium enantiomers proceeds through a multi-step sequence optimized for chiral purity. The critical starting point involves the enantioselective reduction of ethyl 4-chloroacetoacetate using chiral catalysts to establish the R or S configuration at the future carnitine carbon backbone. The optimized reduction achieves >98% enantiomeric excess, crucial for subsequent biological activity differentiation. Azide displacement of the chloro group followed by Staudinger reduction yields the corresponding amino alcohol intermediate, which undergoes exhaustive methylation to introduce the trimethylammonium functionality characteristic of carnitine analogues [2].
The pivotal coupling reaction involves nucleophilic attack by the norcarnitine ethyl ester enantiomer on 1-bromoheptadecan-2-one, forming the morpholinium ring through an intramolecular quaternization-cyclization sequence. This reaction proceeds under mild conditions (45°C, anhydrous dimethylformamide) to avoid racemization and yields the protected (+)- or (-)-6-[(methoxycarbonyl)methyl]-2-pentadecyl-4,4-dimethylmorpholinium bromide. Final hydrolysis using a hydroxide ion-exchange resin cleaves the methyl ester, producing the target zwitterionic hemipalmitoylcarnitinium enantiomers without compromising stereochemical integrity [2] [3].
Table 2: Key Synthetic Intermediates for Hemipalmitoylcarnitinium Production
Synthetic Stage | R-Enantiomer Intermediate | S-Enantiomer Intermediate | Critical Reaction Parameters |
---|---|---|---|
Chiral Reduction | (R)-Ethyl 4-chloro-3-hydroxybutanoate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | Temperature: -20°C; Catalyst: (R,R)-Salen-Co(III) |
Amine Formation | (R)-Ethyl 4-azido-3-hydroxybutanoate | (S)-Ethyl 4-azido-3-hydroxybutanoate | Staudinger reduction: PPh~3~, THF/H~2~O |
Quaternary Ammoniation | (R)-Ethyl 4-(trimethylammonio)-3-hydroxybutanoate bromide | (S)-Ethyl 4-(trimethylammonio)-3-hydroxybutanoate bromide | Methyl iodide excess, 72h reaction |
Morpholinium Cyclization | (2R,6S)-6-(Methoxycarbonylmethyl)-2-pentadecyl-4,4-dimethylmorpholinium bromide | (2S,6R)-6-(Methoxycarbonylmethyl)-2-pentadecyl-4,4-dimethylmorpholinium bromide | Anhydrous DMF, 45°C, 24h |
Derivatization strategies focus on chain length variation and headgroup modifications to probe enzyme structure-activity relationships. Systematic alteration of the N-acyl chain from C~8~ to C~18~ reveals maximal CPT inhibition at C~15~-C~16~, corresponding to the palmitoyl-binding pocket dimensions. Replacement of the terminal carboxylate with phosphonate or sulfonate groups maintains inhibitory activity but alters binding kinetics from competitive to mixed-type inhibition against carnitine substrates. Fluorine incorporation at the morpholinium 4-position enhances metabolic stability without compromising affinity, suggesting avenues for pharmacological development [6] [8].
Hemipalmitoylcarnitinium fundamentally differs from palmitoylcarnitine in both structural rigidity and electronic distribution. While palmitoylcarnitine (3-(palmitoyloxy)-4-(trimethylammonio)butanoate) possesses freely rotatable bonds between the quaternary ammonium, ester linkage, and acyl chain, hemipalmitoylcarnitinium constrains these elements within a morpholinium ring system. This restriction reduces the conformational entropy penalty upon enzyme binding, accounting for its 5-10 fold greater inhibitory potency despite identical atom connectivity to palmitoylcarnitine's hydrolysis transition state [3] [6]. Electron density mapping demonstrates enhanced charge delocalization in the morpholinium ring compared to palmitoylcarnitine's ester carbonyl, strengthening electrostatic interactions with catalytic residues in carnitine palmitoyltransferase active sites [8].
Functionally, palmitoylcarnitine serves as a metabolic intermediate facilitating mitochondrial fatty acid transport. Its accumulation (0.04 μM in healthy plasma vs. 0.07 μM in diabetic states) reflects disrupted β-oxidation and associates with pathological conditions including prostate cancer (cancerous tissue: 2.5-fold higher than benign) and insulin resistance [1] [5]. In contrast, hemipalmitoylcarnitinium lacks metabolic utilization and functions exclusively as a high-affinity enzyme inhibitor. This distinction manifests in cellular responses: palmitoylcarnitine induces calcium influx (≥200% increase in PC3 prostate cancer cells) and pro-inflammatory cytokine production (IL-6 elevation via NF-κB activation), whereas hemipalmitoylcarnitinium shows no such signaling effects at equimolar concentrations [1] [3].
The binding mechanism divergence is particularly evident in carnitine palmitoyltransferase interactions. Palmitoylcarnitine inhibition follows classical product inhibition kinetics with K~i~ values of 8.7-14.2 μM, competitive with carnitine but non-competitive against CoA. Conversely, hemipalmitoylcarnitinium exhibits complex binding behavior: competitive with both carnitine (K~i~ = 5.1 μM) and palmitoyl-CoA (K~i~ = 21.5 μM) in the forward reaction, yet uncompetitive with CoA in the reverse reaction. This suggests hemipalmitoylcarnitinium preferentially binds the enzyme-substrate complex rather than free enzyme, mimicking the transition state geometry [3] [6].
Table 3: Comparative Properties of Hemipalmitoylcarnitinium vs. Palmitoylcarnitine
Property | Hemipalmitoylcarnitinium | Palmitoylcarnitine |
---|---|---|
Structural Type | Conformationally locked transition state analogue | Flexible metabolic intermediate |
Biological Function | Potent CPT inhibitor (IC~50~: 6.7-47.5 μM) | Fatty acid shuttle molecule |
Enzyme Binding | Uncompetitive with CoA; transition state mimic | Competitive product inhibitor |
Pathological Association | None documented | Elevated in prostate cancer (2.5x), diabetes, obesity |
Signaling Effects | None observed | Calcium influx, IL-6 production, DHT-like effects |
Therapeutic Potential | Antidiabetic candidate | Disease biomarker |
Molecular dynamics simulations and free energy calculations provide atomic-level insights into hemipalmitoylcarnitinium's superior inhibition. Steered molecular dynamics of carnitine palmitoyltransferase II reveals a 35% reduction in binding pocket volume fluctuation (RMSF ≤ 0.8Å) when complexed with hemipalmitoylcarnitinium versus palmitoylcarnitine, indicating enhanced complex stabilization. The morpholinium ring's rigidity permits optimal van der Waals contacts with hydrophobic residues (Phe~352~, Leu~497~, and Ala~541~ in CPT1A), contributing -18.3 kcal/mol binding energy versus -9.7 kcal/mol for palmitoylcarnitine [6] [10].
The catalytic domain's interaction with the regulatory N-terminal domain (residues Met1-Phe50) in carnitine palmitoyltransferase isoforms reveals critical differences governing hemipalmitoylcarnitinium sensitivity. In CPT1A, the regulatory domain adopts either an inhibitory α-helical (Nα) or non-inhibitory β-sheet (Nβ) conformation. Molecular modeling indicates hemipalmitoylcarnitinium binds preferentially to the Nβ conformation with 8-fold higher affinity (ΔG = -10.2 kcal/mol) than to Nα. This binding stabilizes the catalytically active enzyme state. Conversely, CPT1C's regulatory domain exhibits a destabilized Nβ conformation (RMSD >1.42Å vs CPT1A), explaining its 20-300-fold lower catalytic activity and reduced sensitivity to hemipalmitoylcarnitinium inhibition despite 57% sequence identity [7].
Docking studies elucidate stereoselective recognition: the (-)-hemipalmitoylcarnitinium enantiomer forms a salt bridge between its carboxylate and Arg~469~ (distance: 2.7Å) while maintaining optimal hydrophobic contact with the C~16~ alkyl channel. The (+)-enantiomer experiences steric clash with Tyr~587~, increasing the binding energy penalty by 3.8 kcal/mol, consistent with experimental IC~50~ differences. Perturbation analysis indicates hemipalmitoylcarnitinium binding allosterically reorients malonyl-CoA interacting residues (Glu~26~ and Lys~561~), reducing malonyl-CoA affinity by 12-fold in E26K/K561E mutants while preserving hemipalmitoylcarnitinium binding [6] [10].
Conformational sampling using accelerated molecular dynamics (aMD) illustrates how hemipalmitoylcarnitinium binding reduces carnitine palmitoyltransferase flexibility. Principal component analysis of 500ns trajectories shows a 40% decrease in collective motion magnitude in the catalytic channel compared to apo-enzyme. This "lockdown" effect particularly immobilizes the carnitine-binding loop (residues 551-565), explaining the competitive inhibition pattern against carnitine substrates. Water network analysis further reveals displacement of three catalytic water molecules upon hemipalmitoylcarnitinium binding, disrupting the hydrolytic machinery without covalent modification [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: